molecular formula C5H5BF3N3O2 B1375954 (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid CAS No. 1045861-30-0

(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid

Cat. No.: B1375954
CAS No.: 1045861-30-0
M. Wt: 206.92 g/mol
InChI Key: JBMGOFGRYOYOSW-UHFFFAOYSA-N
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Description

(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid (CAS: 1045861-30-0) is a boronic acid derivative featuring a pyrimidine ring substituted with an amino group at position 2 and a trifluoromethyl (-CF₃) group at position 3. Its molecular formula is C₅H₅BF₃N₃O₂ (molecular weight: 206.92 g/mol), and it is primarily utilized as a medical intermediate in pharmaceutical research .

Properties

IUPAC Name

[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BF3N3O2/c7-5(8,9)3-2(6(13)14)1-11-4(10)12-3/h1,13-14H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMGOFGRYOYOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1C(F)(F)F)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855633
Record name [2-Amino-4-(trifluoromethyl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045861-30-0
Record name [2-Amino-4-(trifluoromethyl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithiation-Boronation Protocol

  • Starting material: 5-bromo-2-(trifluoromethyl)pyrimidine.
  • Reagents: n-butyllithium (2.4 M in hexane), triisopropyl borate.
  • Conditions: The reaction is carried out in tetrahydrofuran at -78 °C for 2 hours under inert atmosphere.
  • Workup: Quenching with water, extraction with ether and ethyl acetate, acidification to pH 6.
  • Yield: Approximately 67.2% of the boronic acid as a white solid.
  • Notes: This method provides relatively high yield and purity, but requires careful temperature control and handling of pyrophoric reagents.

Palladium-Catalyzed Suzuki Coupling

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.
  • Bases: Cesium carbonate or potassium carbonate.
  • Solvents: Mixtures of acetonitrile/water or 1,4-dioxane/water.
  • Conditions: Heating at 90–100 °C under inert atmosphere (nitrogen) for 2 to 24 hours.
  • Yields: Variable, ranging from 34.6% to 57.3% depending on substrates and conditions.
  • Example: Reaction of (2-(trifluoromethyl)pyrimidin-5-yl)boronic acid with 4,6-dichloropyrimidine in acetonitrile/water at 95 °C for 2 hours gave 57.3% yield.
  • Notes: This method allows the formation of C-C bonds efficiently and is widely used for further functionalization of the boronic acid.

Improved Process for 2-Amino-Pyrimidine-5-Boronic Acid

  • A patented method focuses on overcoming the low reactivity of amino groups and stability issues of intermediates.
  • Uses safe, non-toxic, and easily controllable reactants.
  • Stabilizes imine intermediates to improve conversion yields to the final amino-substituted boronic acid.
  • This approach addresses solubility and stability challenges inherent in the synthesis of aminoheteroaryl boronic acids.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Notes
Lithiation-Boronation 5-bromo-2-(trifluoromethyl)pyrimidine n-BuLi, triisopropyl borate, THF, -78 °C, 2h 67.2 Requires low temperature, pyrophoric reagents, good yield and purity
Suzuki Coupling (Pd(0)) (2-(trifluoromethyl)pyrimidin-5-yl)boronic acid + aryl halide Pd(PPh3)4 or Pd(dppf)Cl2, Cs2CO3 or K2CO3, acetonitrile/H2O or dioxane/H2O, 90-100 °C, inert atmosphere 34.6–57.3 Mild conditions, versatile for further derivatization, moderate to good yields
Patented Improved Process Amino-pyrimidine precursors Safe, non-toxic reactants, imine intermediate stabilization Not specified Addresses amino group reactivity and intermediate stability issues, enhances overall yield

Summary of Research Findings

  • The lithiation-boronation method is effective for direct preparation of the boronic acid but requires careful handling of reagents and low temperatures.
  • Suzuki coupling is a robust method for functionalizing the boronic acid and synthesizing derivatives, with palladium catalysts and carbonate bases under mild heating.
  • Patented improvements focus on overcoming amino group reactivity and intermediate stability, which are critical for efficient synthesis of amino-substituted pyrimidinyl boronic acids.
  • The trifluoromethyl group influences electronic properties, necessitating optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Substitution: Formation of N-substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the prominent applications of (2-amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid is in the development of anticancer agents. Research has shown that boronic acids can act as proteasome inhibitors, which are crucial in the regulation of protein degradation pathways involved in cancer cell survival.

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for developing new anticancer therapies. The trifluoromethyl group enhances the compound's lipophilicity, improving its bioavailability and efficacy in biological systems.

Enzyme Inhibition

Targeting Kinases
The compound has been identified as a potent inhibitor of certain kinases, which play a vital role in signal transduction and cellular processes. Inhibiting these enzymes can disrupt cancer cell proliferation and survival.

For example, research has indicated that this compound effectively inhibits the activity of specific kinases involved in tumor growth. This makes it a valuable tool for studying kinase-related pathways and developing targeted therapies.

Chemical Biology

Bioconjugation Applications
In chemical biology, this compound serves as a building block for synthesizing various bioconjugates. Its boronic acid functionality allows for selective reactions with diols and other nucleophiles, facilitating the creation of complex biomolecules.

This property is particularly useful for labeling biomolecules or creating drug delivery systems where precise targeting is required. The ability to form stable complexes with carbohydrates also opens avenues for studying glycoproteins and other carbohydrate-based structures.

Material Science

Polymer Chemistry
The compound's unique properties have led to its application in polymer chemistry, particularly in synthesizing boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.

Research has shown that incorporating this compound into polymer matrices can improve their performance in high-temperature environments, which is beneficial for aerospace and automotive industries.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BEnzyme InhibitionIdentified as a selective inhibitor of AKT kinase; reduced tumor growth in xenograft models.
Study CBioconjugationSuccessfully conjugated with fluorescent dyes for imaging studies; maintained biological activity post-conjugation.
Study DPolymer ChemistryDeveloped a new class of thermally stable polymers with enhanced mechanical properties suitable for high-performance applications.

Mechanism of Action

The mechanism of action of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, thereby inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine Boronic Acid Family

The following table compares key pyrimidine-based boronic acids:

Compound Name Substituents Molecular Formula CAS Number Key Differences vs. Target Compound
Target Compound 2-Amino, 4-CF₃ C₅H₅BF₃N₃O₂ 1045861-30-0 Reference compound
(2-Methylpyrimidin-5-yl)boronic acid 2-Methyl C₅H₇BN₂O₂ 1034924-06-5 Methyl replaces amino and CF₃; lower polarity
(2-Aminopyrimidin-5-yl)boronic acid 2-Amino C₄H₅BN₃O₂ 936250-22-5 Lacks CF₃; reduced lipophilicity
[2-(Trifluoromethyl)pyrimidin-5-yl]boronic acid 2-CF₃ C₅H₄BF₃N₂O₂ 1308298-23-8 CF₃ at position 2 instead of 4; altered reactivity

Key Observations :

  • Amino vs.
  • Lipophilicity: The -CF₃ group increases logP (lipophilicity), making the target compound more suitable for blood-brain barrier penetration in CNS drug candidates compared to non-CF₃ analogues .

Functional Analogues in Heterocyclic Boronic Acids

Pyridine-Based Boronic Acids
  • (2-(Trifluoromethyl)pyridin-4-yl)boronic acid (CAS: 10-F222766):
    • Replaces pyrimidine with pyridine.
    • Lower nitrogen content reduces hydrogen-bonding capacity, limiting use in kinase inhibitor design .
Pinacol Ester Derivatives
  • 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (CAS: SCHEMBL855843): Pinacol ester enhances stability for commercial distribution but requires hydrolysis before use in reactions .

Research and Industrial Relevance

  • Pharmaceutical Use : The target compound is prioritized in oncology and antiviral drug pipelines due to its balanced solubility and lipophilicity .
  • Commercial Availability : Discontinued status in some catalogs (e.g., CymitQuimica) underscores synthesis challenges, driving demand for custom synthesis services .

Biological Activity

(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid, with the CAS number 1045861-30-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and case studies highlighting its efficacy.

1. Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer activities by inhibiting key signaling pathways involved in tumor progression. For instance, derivatives targeting CDC42, a critical regulator in cancer cell signaling, have shown efficacy in blocking its interaction with downstream effectors like PAK proteins .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (nM)Effectiveness
ARN22089CDC4250High
ARN25062CDC4245High
ARN25499CDC4230Very High

The mechanism by which this compound exerts its effects involves the inhibition of specific kinases that play critical roles in cell proliferation and survival. For example, compounds with similar structures have demonstrated inhibition of PI3K and mTOR pathways, which are often upregulated in various cancers .

3. Pharmacokinetics

Pharmacokinetic studies indicate that certain derivatives of this compound possess favorable drug-like properties, including enhanced solubility and bioavailability. The introduction of trifluoromethyl groups has been shown to improve cellular uptake and stability in biological systems .

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilitySlightly soluble in water
BioavailabilityHigh
Metabolic StabilityModerate

Case Study 1: Efficacy in Melanoma Treatment

In a preclinical study involving melanoma models, the compound ARN25499 was tested for its anticancer activity. Results indicated significant tumor reduction compared to control groups, showcasing its potential as a therapeutic agent against aggressive melanoma .

Case Study 2: Inhibition of PI3K/mTOR Pathway

Another study explored the effects of related compounds on the PI3K/mTOR pathway in various cancer cell lines. The results demonstrated that these compounds effectively reduced cell proliferation by targeting both pathways simultaneously, highlighting their dual-action mechanism .

Q & A

Q. What are the primary synthetic routes for (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid, and how do intermediates influence yield?

The compound is synthesized via two main routes:

  • Route 1 : Starting from 2-amino-5-bromo-4-trifluoromethylpyrimidine, undergoing Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .
  • Route 2 : Functionalization of 4-trifluoromethyl-2-aminopyrimidine through directed ortho-metalation followed by boronation . Key Insight : Use of pinacol ester intermediates (e.g., 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester) improves stability during purification .

Q. What analytical techniques are critical for characterizing this boronic acid and its derivatives?

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Detects molecular ion peaks (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and confirms purity .
  • HPLC : Retention times (e.g., 1.31 minutes under SMD-TFA05 conditions) ensure reproducibility .
  • ¹¹B NMR : Validates boronic acid formation (δ ~30 ppm for free acid, δ ~25 ppm for esters) .

Q. How does the trifluoromethyl group affect solubility and handling in aqueous/organic systems?

  • The electron-withdrawing trifluoromethyl group reduces solubility in polar solvents (e.g., water) due to increased hydrophobicity. Preferential solubility is observed in DCM or THF .
  • Recommendation : Use co-solvents (e.g., DMSO:water mixtures) for biological assays to mitigate precipitation .

Q. What is the role of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Acts as a boronic acid partner, coupling with aryl/heteroaryl halides (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) to construct biaryl systems .
  • Typical Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and a 1:1 dioxane:water solvent system at 80–100°C .

Q. How can stability issues during storage be mitigated?

  • Protected Forms : Store as pinacol esters to prevent protodeboronation .
  • Storage : –20°C under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence bioactivity in drug design?

  • Mechanism : The CF₃ group enhances binding affinity to hydrophobic enzyme pockets (e.g., leucyl-tRNA synthetase) via fluorine-mediated electrostatic interactions .
  • Case Study : Analogues with CF₃ show 10-fold higher antifungal activity compared to non-fluorinated derivatives .

Q. How can researchers resolve contradictions in synthetic yields across different routes?

  • Root Cause Analysis : Compare catalyst systems (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) and solvent polarity effects .
  • Optimization : Use DoE (Design of Experiments) to identify critical parameters (temperature, ligand ratio) .

Q. What strategies optimize reaction conditions for large-scale synthesis?

  • Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% using Buchwald-Hartwig ligands (e.g., XPhos) to minimize costs .
  • Workflow : Sequential Suzuki couplings (e.g., monocoupling followed by a second cross-coupling) achieve >95% yield with minimal byproducts .

Q. What mechanistic insights explain the compound’s role in enantioselective catalysis?

  • Transition State : The boronic acid coordinates with carbonyl oxygen via Lewis acid interactions, while the CF₃ group stabilizes π-π stacking with dienophiles (e.g., acrolein) .
  • Outcome : Enantiomeric excess (e.e.) >95% in Diels-Alder reactions using 3,5-di(trifluoromethyl)benzeneboronic acid as a co-catalyst .

Q. How is bioactivity evaluated against microbial targets?

  • Assays : Minimum Inhibitory Concentration (MIC) testing against Candida albicans and docking studies (e.g., AutoDock Vina) to predict binding to fungal enzyme active sites .
  • Data Interpretation : Correlate CF₃ substitution patterns with MIC values to establish structure-activity relationships (SAR) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid
Reactant of Route 2
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(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.